molecular formula C9H13ClN6S B14617333 N-{4-Chloro-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}-N'-ethylthiourea CAS No. 56922-00-0

N-{4-Chloro-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}-N'-ethylthiourea

Cat. No.: B14617333
CAS No.: 56922-00-0
M. Wt: 272.76 g/mol
InChI Key: YAGONKWDGCMSKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-Chloro-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}-N’-ethylthiourea is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with a chloro group, a prop-2-en-1-ylamino group, and an ethylthiourea group. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-Chloro-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}-N’-ethylthiourea typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-6-aminotriazine, prop-2-en-1-ylamine, and ethyl isothiocyanate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of N-{4-Chloro-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}-N’-ethylthiourea may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification methods can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-Chloro-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}-N’-ethylthiourea can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the triazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, leading to the formation of different oxidation states or reduced forms.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and thiourea derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as ethanol or methanol.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted triazine derivatives, while hydrolysis can produce amines and thiourea derivatives.

Scientific Research Applications

N-{4-Chloro-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}-N’-ethylthiourea has several scientific research applications, including:

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of agrochemicals, such as herbicides and pesticides, due to its ability to inhibit specific biological pathways in plants.

Mechanism of Action

The mechanism of action of N-{4-Chloro-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}-N’-ethylthiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, in the context of its antimicrobial activity, the compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    N-{4-Chloro-6-[(methylamino)-1,3,5-triazin-2-yl}-N’-ethylthiourea: Similar structure with a methylamino group instead of a prop-2-en-1-ylamino group.

    N-{4-Chloro-6-[(ethylamino)-1,3,5-triazin-2-yl}-N’-ethylthiourea: Similar structure with an ethylamino group instead of a prop-2-en-1-ylamino group.

    N-{4-Chloro-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}-N’-methylthiourea: Similar structure with a methylthiourea group instead of an ethylthiourea group.

Uniqueness

N-{4-Chloro-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}-N’-ethylthiourea is unique due to the presence of the prop-2-en-1-ylamino group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Properties

CAS No.

56922-00-0

Molecular Formula

C9H13ClN6S

Molecular Weight

272.76 g/mol

IUPAC Name

1-[4-chloro-6-(prop-2-enylamino)-1,3,5-triazin-2-yl]-3-ethylthiourea

InChI

InChI=1S/C9H13ClN6S/c1-3-5-12-7-13-6(10)14-8(15-7)16-9(17)11-4-2/h3H,1,4-5H2,2H3,(H3,11,12,13,14,15,16,17)

InChI Key

YAGONKWDGCMSKB-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NC1=NC(=NC(=N1)NCC=C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.